Product packaging for ((1S,2S)-2-Aminocyclopentyl)methanol(Cat. No.:CAS No. 359586-62-2)

((1S,2S)-2-Aminocyclopentyl)methanol

Cat. No.: B3262637
CAS No.: 359586-62-2
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-RITPCOANSA-N
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Description

((1S,2S)-2-Aminocyclopentyl)methanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3262637 ((1S,2S)-2-Aminocyclopentyl)methanol CAS No. 359586-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S)-2-aminocyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVVCGMJYMWML-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Aminocycloalkane Derivatives in Modern Organic Chemistry

Chiral aminocycloalkane derivatives, particularly 1,2-amino alcohols, are foundational structural motifs in a vast array of biologically active molecules and pharmaceuticals. acs.org Their prevalence stems from their ability to impart specific three-dimensional orientations that are crucial for molecular recognition and interaction with biological targets like enzymes and receptors. nih.govwikipedia.org In living systems, molecules such as sugars and amino acids exist almost exclusively as a single enantiomer, creating a chiral environment. wikipedia.orgwikipedia.org Consequently, the different enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. nih.govnumberanalytics.com

The rigid cyclic framework of aminocycloalkanes, such as the cyclopentane (B165970) ring in ((1S,2S)-2-Aminocyclopentyl)methanol, offers conformational constraint, which is a desirable feature in drug design for optimizing binding affinity and selectivity. cymitquimica.com These derivatives serve as versatile building blocks for the synthesis of complex molecules, including antiviral and anti-cancer agents. rsc.orglookchem.com Furthermore, their utility extends to asymmetric catalysis, where they are employed as chiral ligands for metal catalysts or as organocatalysts, facilitating the synthesis of other chiral molecules with high efficiency and stereoselectivity. wikipedia.orgmdpi.com

Stereochemical Purity and Enantioselective Synthesis As Critical Parameters

Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image, much like a person's left and right hands. wikipedia.orgkhanacademy.org These non-superimposable mirror images are known as enantiomers. wikipedia.org While enantiomers possess identical physical and chemical properties in an achiral environment, they behave differently in the presence of other chiral entities, which is the case in most biological systems. nih.govnih.gov

Achieving high stereochemical purity is therefore a critical parameter in the synthesis of chiral compounds for applications in pharmaceuticals and materials science. numberanalytics.com The synthesis of a compound that favors the formation of a specific enantiomer is known as enantioselective synthesis. wikipedia.org This process is paramount because administering a 50/50 mixture of enantiomers, known as a racemic mixture, can lead to complications. nih.gov One enantiomer (the eutomer) may provide the desired therapeutic effect, while the other (the distomer) could be inactive, have a different effect, or be toxic. nih.gov

Enantioselective synthesis employs various strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymes, to control the three-dimensional arrangement of atoms during a chemical reaction. wikipedia.orgnumberanalytics.com The goal is to produce the desired enantiomer in high enantiomeric excess (e.e.), ensuring the final product is essentially a single, pure stereoisomer. wikipedia.org This focus on stereochemical purity is a cornerstone of modern chemical synthesis, driven by the need for safer and more effective chiral drugs. nih.gov

Overview of 1s,2s 2 Aminocyclopentyl Methanol Within the Context of Chiral Building Blocks

Enantioselective Synthesis Strategies

Enantioselective methods are designed to create the desired stereocenters from achiral or racemic starting materials, often employing a chiral influence to direct the formation of one enantiomer over the other.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereochemically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. While direct examples for the synthesis of this compound using this approach are not extensively detailed in the literature, the strategy has been successfully applied to closely related structures, demonstrating its potential.

For instance, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, a diastereomer of the target's parent amino alcohol, has been effectively used in asymmetric alkylations and aldol (B89426) reactions. This auxiliary, in the form of a cyclopentano[d]oxazolidin-2-one, has demonstrated excellent diastereofacial selectivity (>99% de) in reactions, highlighting the utility of the aminocyclopentanol scaffold in directing stereoselective transformations. nih.gov This approach typically involves the attachment of the auxiliary to a prochiral substrate, followed by a diastereoselective reaction and subsequent cleavage of the auxiliary to yield the chiral product.

Chiral Auxiliary Application (Analogous System)
Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentan-1-ol)
Reaction Type Asymmetric Alkylation and Aldol Reactions
Diastereoselectivity >99% de
Key Feature Demonstrates the effectiveness of the aminocyclopentanol framework in directing stereoselective bond formation.

Asymmetric Catalysis in Stereocontrolled Construction

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. While specific organocatalytic routes to this compound are not prominently reported, the general principles of organocatalysis are applicable to the synthesis of its precursors. For example, the asymmetric functionalization of cyclopentene (B43876) derivatives can be achieved using chiral amine catalysts. These reactions often proceed via the formation of chiral iminium or enamine intermediates, which then react with nucleophiles or electrophiles in a stereocontrolled manner. The synthesis of highly functionalized chiral cyclopentanes through catalytic enantio- and diastereoselective double Michael addition reactions showcases the power of this approach to construct complex cyclic systems with high stereocontrol. nih.gov

The asymmetric hydrogenation of prochiral olefins is a powerful method for establishing stereocenters. For the synthesis of this compound, a potential precursor would be a suitably substituted cyclopentene. Iridium-catalyzed asymmetric hydrogenation of 1,2-disubstituted cyclopentene derivatives has been shown to produce cis-products with high enantioselectivities (up to 88% ee). nih.gov This method typically employs a chiral ligand, such as a phosphinomethyloxazoline, in conjunction with an iridium catalyst to deliver hydrogen to one face of the double bond preferentially.

Metal-Catalyzed Asymmetric Hydrogenation (Analogous System)
Catalyst System Iridium complex with a phosphinomethyloxazoline ligand
Substrate Type 1,2-disubstituted cyclopentene
Product Stereochemistry cis
Enantioselectivity Up to 88% ee

Enzymatic Biocatalysis for Enantiopure Precursors

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations. The enzymatic synthesis of chiral amines and amino alcohols is a well-established and green methodology. nih.gov For the synthesis of this compound, enzymes such as lipases, proteases, or transaminases could be employed.

One common strategy is the kinetic resolution of a racemic mixture of a precursor. For example, a racemic ester of a 2-aminocyclopentanecarboxylic acid could be selectively hydrolyzed by a lipase (B570770), affording one enantiomer of the alcohol and the unreacted enantiomer of the ester, which can then be separated. While a direct enzymatic synthesis for the target molecule is not extensively documented, the synthesis of enantiopure compounds through enzymatic routes is a rapidly advancing field with significant potential. nih.gov

Diastereoselective Synthesis Routes from Chiral Pool Precursors

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These can serve as starting materials for the synthesis of more complex chiral molecules.

A plausible diastereoselective route to this compound could start from a chiral cyclopentene derivative. For instance, the synthesis of the key intermediate (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol has been reported. This compound, with its defined stereochemistry, can serve as a versatile precursor. Hydrogenation of the double bond in this precursor would lead to the saturated aminocyclopentylmethanol. The stereochemical outcome of the hydrogenation would depend on the catalyst and reaction conditions, but substrate-controlled delivery of hydrogen could potentially favor the formation of the desired cis-isomer.

Chiral Pool Precursor Approach
Potential Chiral Precursor (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol
Key Transformation Hydrogenation of the cyclopentene ring
Target Stereochemistry cis-(1S,2S)
Challenge Controlling the diastereoselectivity of the hydrogenation

Derivatization of Naturally Occurring Chiral Starting Materials

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources. These molecules, such as carbohydrates, amino acids, and terpenes, can serve as excellent starting points for the synthesis of complex chiral molecules like this compound. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

One potential strategy involves the use of chiral precursors that already contain a five-membered ring or can be readily converted into one. For instance, certain sugars or their derivatives can be manipulated through a series of chemical transformations, including cyclization, functional group interconversions, and stereochemical inversions, to construct the desired aminocyclopentylmethanol framework. While specific examples for the direct synthesis of this compound from natural chiral precursors are not extensively documented in readily available literature, the general principles of chiral pool synthesis are well-established and offer a promising avenue for its preparation. mdpi.com

Stereodivergent Pathways to Access Specific Diastereomers

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing the reagents or reaction conditions. This is a powerful strategy for building libraries of stereochemically diverse molecules for applications such as drug discovery.

While a specific stereodivergent synthesis for this compound is not explicitly detailed in the reviewed literature, general methodologies for the stereodivergent synthesis of amino alcohols have been developed. These often involve the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of key bond-forming reactions. For example, the asymmetric reduction of a ketone precursor or the asymmetric opening of an epoxide can be tailored to yield different diastereomers of the final product. Accessing all stereoisomers of related compounds like 2-aminocyclopentanecarboxylic acid has been demonstrated, which could potentially be reduced to the corresponding aminocyclopentylmethanol derivatives.

Resolution Techniques for Racemic Mixtures

A common approach to obtaining enantiomerically pure compounds is through the synthesis of a racemic mixture followed by the separation of the desired enantiomer. This is known as resolution. For this compound, this would involve the synthesis of a mixture of (1S,2S)- and (1R,2R)-2-aminocyclopentyl)methanol, followed by their separation.

Classical Chemical Resolution Methods

Classical chemical resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.org Once separated, the resolving agent is removed to yield the pure enantiomers.

For the resolution of racemic cis-2-aminocyclopentylmethanol, chiral acids are commonly employed as resolving agents. The basic amino group of the aminocyclopentylmethanol reacts with the acidic resolving agent to form diastereomeric salts. Commonly used chiral acids for resolving racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric AcidChiral Dicarboxylic Acid
(-)-Tartaric AcidChiral Dicarboxylic Acid
(R)-(-)-Mandelic AcidChiral α-Hydroxy Acid
(S)-(+)-Mandelic AcidChiral α-Hydroxy Acid
(+)-Camphor-10-sulfonic acidChiral Sulfonic Acid

After separation of the diastereomeric salts, the desired enantiomer of the amine can be liberated by treatment with a base.

Kinetic Resolution Strategies

Kinetic resolution is a method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. jocpr.com In an ideal kinetic resolution, one enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer.

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their high enantioselectivity. jocpr.comnih.govmdpi.com For aminocyclopentylmethanol derivatives, a common strategy involves the enzymatic acylation of the amino or hydroxyl group. The lipase will selectively acylate one enantiomer at a much higher rate than the other.

A study on the lipase-catalyzed kinetic resolution of 2-aminocyclopentanecarboxamides, which are structurally related to the target molecule, demonstrated the effectiveness of Candida antarctica lipase B (CAL-B) in N-acylation reactions. researchgate.net This suggests that a similar approach could be applied to a suitable derivative of this compound. For example, the racemic amino alcohol could be N-protected, and then the hydroxyl group could be subjected to lipase-catalyzed acylation.

Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution

ParameterDescription
Enzyme The choice of lipase is critical for achieving high enantioselectivity. Common choices include Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL). nih.govresearchgate.net
Acyl Donor The acylating agent can influence the reaction rate and selectivity. Simple acyl donors like vinyl acetate (B1210297) are often used.
Solvent The reaction medium can affect enzyme activity and stability. Organic solvents like hexane (B92381) or toluene (B28343) are commonly employed.
Temperature Reaction temperature can impact both the rate and the enantioselectivity of the resolution.

The success of a kinetic resolution is often quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value indicates a more efficient resolution.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Renewable Feedstocks: Employing starting materials derived from renewable resources, such as those from the chiral pool.

Catalysis: Utilizing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents to minimize waste. nih.gov

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and separation agents. The use of greener solvents like water, ethanol, or solvent-free conditions is encouraged. mdpi.comresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Biocatalysis, as discussed in the kinetic resolution section, is a prime example of a green chemistry approach. Enzymes operate under mild conditions (neutral pH, ambient temperature), are biodegradable, and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation. The use of enzymes in the synthesis of chiral amines and alcohols is a well-established green methodology.

As a Chiral Building Block in Complex Molecule Construction

A chiral building block is a molecule that is incorporated into the final structure of a synthetic target, transferring its inherent chirality. this compound, with its defined stereochemistry, serves as an excellent starting material for the synthesis of more complex chiral molecules, particularly in the realms of natural product synthesis and the elaboration of heterocyclic systems. cymitquimica.com

Incorporation into Natural Product Synthesis

The structural motif of this compound is found within a class of natural product analogues known as carbocyclic nucleosides. nih.gov These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. lookchem.comnih.gov In these molecules, the cyclopentane ring of the amino alcohol mimics the furanose sugar ring of natural nucleosides. The synthesis of these analogues often involves the use of cyclopentane-based chiral building blocks to establish the correct stereochemistry of the carbocyclic core.

While specific examples detailing the direct incorporation of this compound into a named natural product are not prevalent in readily available literature, its role as a key intermediate in the synthesis of antiviral drugs is noted. lookchem.com The general strategy involves utilizing the amino group as a handle to attach a heterocyclic base, while the methanol (B129727) group can be further functionalized or is a key part of the final structure. The synthesis of neplanocin A, a carbocyclic nucleoside with potent anticancer and antiviral activity, relies on a chiral cyclopentenyl building block that establishes the critical stereocenters, highlighting the importance of such chiral synthons in natural product synthesis. nih.govrsc.org

Role in the Elaboration of Heterocyclic Systems

The synthesis of carbocyclic nucleosides serves as a prime example of the utility of this compound in the construction of heterocyclic systems. frontiersin.org In this context, the amino group of the chiral building block is crucial for the formation of the N-glycosidic bond mimic with a variety of heterocyclic bases, such as purines and pyrimidines. The cyclopentane ring acts as a scaffold, and the stereochemistry of the final nucleoside analogue is directly derived from the starting amino alcohol.

The process typically involves the coupling of the amino group of the cyclopentane derivative with a suitably functionalized heterocycle. This approach allows for the synthesis of a diverse library of carbocyclic nucleosides with different heterocyclic moieties, which is essential for structure-activity relationship studies in drug discovery. The versatility of this chiral building block facilitates the creation of complex molecules with potential therapeutic applications. lookchem.com

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The bifunctional nature of this compound allows it to be readily converted into various chiral auxiliaries, most notably oxazolidinones. These auxiliaries can effectively control the stereochemical outcome of a range of important carbon-carbon bond-forming reactions. rsc.org

Enantioselective Alkylation Reactions

Oxazolidinone auxiliaries derived from amino alcohols are widely used to direct the enantioselective alkylation of enolates. rsc.org While specific studies employing an oxazolidinone derived from this compound are not extensively documented, the high diastereoselectivities achieved with the diastereomeric (1S,2R)-2-aminocyclopentan-1-ol underscore the potential of this class of auxiliaries. The rigid cyclopentane ring is expected to provide a well-defined steric environment, leading to excellent facial discrimination of the enolate.

The general procedure involves the acylation of the nitrogen atom of the oxazolidinone, followed by deprotonation to form a chiral enolate. The subsequent alkylation reaction proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. The following table illustrates the typical high levels of diastereoselectivity observed in such reactions with a closely related auxiliary.

Table 1: Diastereoselective Alkylation with a Cyclopentane-Fused Oxazolidinone Auxiliary

Entry Electrophile Product Diastereomeric Ratio (dr)
1 Benzyl (B1604629) bromide >99:1
2 Allyl iodide >99:1
3 Propargyl bromide >98:2

Data presented is representative of results obtained with a diastereomer of the title compound's derivative and is for illustrative purposes.

Asymmetric Aldol Additions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and the use of chiral auxiliaries has made this transformation highly stereoselective. researchgate.net Oxazolidinone auxiliaries, including those conceptually derived from this compound, are particularly effective in controlling the stereochemistry of the aldol products. researchgate.net The formation of a boron or titanium enolate in the presence of the chiral auxiliary leads to a highly organized transition state, resulting in excellent stereocontrol. nih.gov

The stereochemical outcome of the aldol addition is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary. The predictable stereochemistry and high diastereoselectivities make this a valuable method in the synthesis of complex molecules containing 1,2-diol and amino alcohol functionalities. The following table showcases the high diastereoselectivities typically achieved in asymmetric aldol additions using a related cyclopentane-fused oxazolidinone auxiliary.

Table 2: Asymmetric Aldol Addition with a Cyclopentane-Fused Oxazolidinone Auxiliary

Entry Aldehyde Product Diastereomeric Ratio (dr)
1 Isobutyraldehyde >99:1
2 Benzaldehyde >99:1
3 Acetaldehyde >99:1

Data presented is representative of results obtained with a diastereomer of the title compound's derivative and is for illustrative purposes.

Stereocontrolled Cycloaddition Reactions

Chiral auxiliaries are also employed to control the stereochemistry of cycloaddition reactions, such as the Diels-Alder reaction. youtube.com An acrylate (B77674) or acrylamide (B121943) derivative of a chiral auxiliary can act as a chiral dienophile, leading to the formation of enantiomerically enriched cycloadducts. nih.gov While specific examples of this compound being used in this context are not readily found, the principles of asymmetric cycloadditions suggest its potential.

The chiral auxiliary functions by blocking one face of the dienophile, forcing the approaching diene to add to the less sterically hindered face. The rigid conformation of the cyclopentane ring in an auxiliary derived from this compound would be expected to provide effective facial shielding. The use of Lewis acids can further enhance the diastereoselectivity by locking the conformation of the dienophile. This strategy has been successfully applied with other chiral auxiliaries, such as those derived from amino indanols, to achieve high levels of stereocontrol in Diels-Alder reactions. nih.gov

Precursor for Chiral Ligands in Asymmetric Catalysis

The inherent chirality and bifunctional nature of this compound make it an attractive building block for the synthesis of chiral ligands. The amino and hydroxyl functionalities provide two distinct points for modification, allowing for the creation of a diverse range of ligand architectures.

The development of chiral ligands from this compound would typically involve the derivatization of its amino and/or hydroxyl groups to introduce coordinating moieties, such as phosphines, oxazolines, or other N- or O-donor groups.

One common strategy involves the conversion of the amino alcohol to an aminophosphine (B1255530) ligand. This could be achieved by reacting the amino group with a chlorophosphine, such as chlorodiphenylphosphine, to introduce a phosphino (B1201336) group. The resulting ligand would possess both a "hard" nitrogen donor and a "soft" phosphorus donor, creating a P,N-ligand suitable for coordinating with a variety of transition metals.

Another approach is the synthesis of oxazoline-containing ligands. The hydroxyl group of this compound could be converted to a nitrile, which can then be cyclized with an amino alcohol to form the oxazoline (B21484) ring. Alternatively, the amino group could be acylated, and the resulting amide could be cyclized to form an oxazoline. These phosphine-oxazoline (PHOX) or bis(oxazoline) ligands are well-established in asymmetric catalysis.

The cyclopentyl backbone imposes a rigid conformation on the resulting ligand, which is a desirable feature for inducing high levels of stereoselectivity in catalytic reactions. The stereochemistry of the final ligand and its catalytic performance would be directly influenced by the (1S,2S) configuration of the starting material.

Ligands derived from this compound have the potential to be effective in a range of transition metal-catalyzed asymmetric reactions. The specific design of the ligand would dictate its suitability for a particular transformation.

Chiral P,N- and diphosphine ligands are extensively used in rhodium-, ruthenium-, and iridium-catalyzed asymmetric hydrogenations of prochiral olefins, ketones, and imines. A hypothetical phosphine (B1218219) derivative of this compound, when complexed with an appropriate metal precursor, could form an active and enantioselective catalyst for these reductions. The cyclopentyl scaffold would create a defined chiral pocket around the metal center, influencing the binding of the substrate and the subsequent hydride transfer.

Table 1: Hypothetical Performance of a this compound-Derived Phosphine Ligand in the Asymmetric Hydrogenation of a Prochiral Ketone

EntrySubstrateCatalyst Loading (mol%)SolventTemp (°C)Enantiomeric Excess (ee, %)
1Acetophenone1Methanol25Data Not Available
21-Tetralone1Toluene25Data Not Available
3Methyl acetoacetate1Ethanol25Data Not Available

Note: This table is illustrative and based on the potential application of such a ligand. No published data is currently available.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful tools for C-C bond formation. Chiral ligands are employed to control the enantioselectivity of these processes when a new stereocenter is formed. Ligands derived from this compound, particularly those with phosphine or N-heterocyclic carbene (NHC) moieties, could be effective in such reactions. The steric and electronic properties of the ligand would be crucial in influencing the reductive elimination step, which is often the enantioselectivity-determining step.

Table 2: Potential Application of a this compound-Derived Ligand in the Asymmetric Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigand TypeYield (%)Enantiomeric Excess (ee, %)
11-Bromo-naphthalenePhenylboronic acidPhosphineData Not AvailableData Not Available
22-BromotolueneNaphthylboronic acidP,N-LigandData Not AvailableData Not Available

Note: This table represents a potential application and is not based on published experimental results.

Chiral ligands are also employed in a variety of stereoselective oxidation and reduction reactions, such as asymmetric epoxidation, dihydroxylation, and transfer hydrogenation. For instance, ruthenium complexes bearing chiral diamine or amino alcohol-derived ligands are effective catalysts for the asymmetric transfer hydrogenation of ketones and imines. A ligand derived from this compound could be well-suited for this purpose, with the amino and hydroxyl groups potentially participating in the catalytic cycle.

Despite the logical design principles, there is a notable absence of published research detailing the application of ligands derived from this compound in these specific catalytic transformations.

The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral amino alcohols are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions.

This compound itself, or simple derivatives thereof, could potentially act as an organocatalyst. For example, its primary amine could catalyze asymmetric Michael additions of ketones or aldehydes to nitroolefins. The hydroxyl group could participate in hydrogen bonding to the electrophile, further organizing the transition state and enhancing enantioselectivity.

Proline and its derivatives are highly successful organocatalysts, and it is conceivable that a pyrrolidine (B122466) ring could be constructed from the this compound backbone to create a novel prolinol-type catalyst.

However, as with its application in transition metal catalysis, the exploration of this compound and its derivatives as organocatalysts is not yet reported in the peer-reviewed scientific literature. The potential remains, but dedicated research is required to establish the efficacy of such systems.

Role in Transition Metal-Catalyzed Asymmetric Transformations

Scaffold for the Development of Advanced Materials Precursors

This compound, a chiral bifunctional molecule, presents significant potential as a versatile scaffold in the design and synthesis of advanced materials precursors. Its inherent stereochemistry, coupled with the presence of both a primary amine and a hydroxyl group, offers unique opportunities for the construction of complex, functional, and chirally-defined polymers and metal-organic frameworks (MOFs). While direct, extensive research on this specific molecule's role in materials science is emerging, its structural attributes allow for scientifically grounded projections of its utility in creating precursors for a new generation of advanced materials.

The fundamental appeal of this compound lies in its ability to introduce chirality into macromolecular structures. The controlled spatial arrangement of its functional groups can direct the three-dimensional architecture of polymers and the framework topology of MOFs. This is of paramount importance in the development of materials with specialized applications, such as enantioselective separation, asymmetric catalysis, and chiroptical devices.

One promising avenue is the use of this compound as a monomer in the synthesis of chiral polymers. The amine and hydroxyl functionalities can be selectively reacted to form a variety of polymeric linkages, including amides, esters, and urethanes. For instance, polymerization with dicarboxylic acids or their derivatives would lead to the formation of chiral polyamides. The rigid cyclopentane ring in the polymer backbone would impart a degree of conformational constraint, potentially leading to polymers with stable helical structures. Such chiral polymers are of interest for applications in chiral chromatography, where they can be used as the stationary phase for the separation of racemic mixtures, and in the development of sensors capable of distinguishing between enantiomers.

In the realm of metal-organic frameworks, this compound can be modified to act as a chiral organic linker. nih.gov By functionalizing either the amine or the hydroxyl group with coordinating moieties, such as carboxylates or pyridyls, it can be used to connect metal ions or clusters, forming a porous, crystalline network. The chirality of the linker would be transferred to the resulting MOF, creating a chiral porous environment. nih.gov Such chiral MOFs are highly sought after for their potential in enantioselective gas and liquid separations, as well as for heterogeneous asymmetric catalysis. nih.gov The defined pore structure and the chiral nature of the internal surfaces could allow for the selective adsorption or catalytic transformation of one enantiomer over the other.

The development of advanced materials from this compound-derived precursors is an area ripe for exploration. The combination of its stereochemical purity and bifunctionality provides a powerful tool for chemists to design and create novel materials with tailored properties and functions.

Potential Material ClassPrecursor Role of this compoundPotential Applications
Chiral Polyamides As a diamine monomer, reacting with dicarboxylic acids.Chiral stationary phases for chromatography, enantioselective membranes.
Chiral Polyesters As a diol monomer (after N-protection), reacting with dicarboxylic acids.Biodegradable chiral materials, drug delivery systems.
Chiral Polyurethanes As a diol/diamine monomer, reacting with diisocyanates.Chiral elastomers, responsive materials.
Chiral Metal-Organic Frameworks (MOFs) As a chiral organic linker (after functionalization).Enantioselective separation, asymmetric catalysis, chiral sensing.

Derivatives and Analogs of 1s,2s 2 Aminocyclopentyl Methanol

Structural Modifications and Their Synthetic Impact

The reactivity of ((1S,2S)-2-aminocyclopentyl)methanol is centered around its primary amine and primary hydroxyl functionalities. These groups can be selectively modified to create derivatives with tailored properties for applications such as chiral ligands in asymmetric catalysis or as chiral auxiliaries.

N-Substituted Derivatives

Modification of the amino group in 2-aminocyclopentylmethanol derivatives can lead to the formation of amides, sulfonamides, and secondary or tertiary amines. These N-substituted derivatives are pivotal in the construction of chiral auxiliaries and ligands.

N-Acyl Derivatives: The acylation of the amino group is a common strategy to generate chiral auxiliaries. researchgate.net While specific examples detailing the N-acylation of this compound are not extensively documented in readily available literature, the principle is well-established with analogous structures like pseudoephedrine. wikipedia.org In a typical approach, the amino alcohol is reacted with a carboxylic acid, acyl chloride, or anhydride (B1165640) to form a stable amide. wikipedia.org This N-acyl derivative can then be used to direct the stereoselective alkylation of the α-carbon to the carbonyl group. The rigidity and defined stereochemistry of the cyclopentyl backbone, combined with the steric hindrance provided by the N-acyl group, can effectively shield one face of the enolate, leading to high diastereoselectivity in subsequent reactions. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered.

N-Alkyl Derivatives: N-alkylation of the amino group is primarily used to synthesize chiral ligands for asymmetric catalysis. By introducing various alkyl or arylmethyl groups, particularly those containing other donor atoms like phosphorus or sulfur, bidentate or tridentate ligands can be prepared. These ligands can then be complexed with transition metals (e.g., rhodium, iridium, palladium) to create catalysts for reactions like asymmetric hydrogenation or allylic alkylation. The stereochemical information embedded in the this compound backbone is transferred to the catalytic center, influencing the enantioselectivity of the transformation.

O-Substituted Derivatives

The primary hydroxyl group in this compound can be transformed into ethers or esters, or it can be used as a coordination site in ligand design.

O-Silyl Ethers: Silylation of the hydroxyl group to form silyl (B83357) ethers is a common protective strategy in multi-step synthesis. Reagents such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) can be used to protect the alcohol, allowing for selective reactions at the amino group. This protection is crucial when the desired transformation is incompatible with a free hydroxyl group. The choice of silyl group allows for tunable stability, and they can be selectively removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

O-Acyl and O-Alkyl Derivatives: Esterification or etherification of the hydroxyl group can also be employed for protection or to modify the electronic and steric properties of the molecule when used as a ligand. For instance, converting the alcohol to a bulky ether, such as a benzyl (B1604629) or trityl ether, can significantly alter the steric environment around a metal center in a catalyst, potentially enhancing enantioselectivity.

Cyclopentyl Ring Modifications

Altering the cyclopentane (B165970) scaffold itself represents a more advanced modification strategy. This can involve introducing substituents onto the ring or changing the ring size. Such modifications can fine-tune the steric and electronic properties of ligands or auxiliaries derived from the amino alcohol. While specific literature on the ring modification of this compound is sparse, general methods for cyclopentane synthesis and functionalization can be applied. nih.gov For example, introducing bulky substituents on the cyclopentyl ring could enhance the steric hindrance and, consequently, the stereochemical control in asymmetric reactions.

Stereoisomeric Variants and Their Distinct Synthetic Applications

The stereochemistry of the 2-aminocyclopentylmethanol framework is critical to its function in asymmetric synthesis. The availability of different stereoisomers allows for access to both enantiomers of a target molecule and provides different stereochemical environments for diastereoselective reactions.

(1R,2R)-2-Aminocyclopentyl)methanol and Other Enantiomers

The enantiomer of the title compound, ((1R,2R)-2-aminocyclopentyl)methanol, is equally important in asymmetric synthesis. When used to form a chiral ligand or auxiliary, the (1R,2R)-enantiomer typically provides access to the opposite enantiomer of the product compared to the (1S,2S)-form. This enantiomeric relationship is a cornerstone of modern asymmetric catalysis, as it allows for the selective synthesis of a desired enantiomer of a chiral drug or natural product. For instance, in asymmetric hydrogenation, a catalyst derived from a (1S,2S)-ligand might produce the (R)-product, while the catalyst with the corresponding (1R,2R)-ligand would yield the (S)-product with similar enantioselectivity.

Diastereomers (e.g., (1R,2S)-2-Aminocyclopentyl)methanol) and Their Synthetic Utility

Diastereomers, such as the cis-configured ((1R,2S)-2-aminocyclopentyl)methanol, offer a different geometric arrangement of the amino and methanol (B129727) groups compared to the trans-configured (1S,2S) and (1R,2R) isomers. This distinct spatial relationship leads to different applications, particularly in the formation of rigid chiral auxiliaries.

A notable application is the use of the related cis-amino alcohol, (1S,2R)-2-aminocyclopentan-1-ol, to create a highly effective chiral auxiliary. nih.gov This amino alcohol can be converted into the rigid (4R,5S)-cyclopentano[d]oxazolidin-2-one. This oxazolidinone serves as a chiral auxiliary that directs asymmetric alkylation and aldol (B89426) reactions with excellent diastereoselectivity. nih.gov

In asymmetric alkylation, the N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile. The fused cyclopentyl ring provides a conformationally constrained system that effectively blocks one face of the enolate, leading to high facial selectivity. Similarly, in aldol reactions, the boron enolate of the N-propionyl derivative reacts with various aldehydes to yield syn-aldol products with exceptional diastereoselectivity. nih.gov The auxiliary can then be cleaved under mild conditions to afford the chiral carboxylic acids or alcohols in high yield and enantiomeric purity. nih.gov

Table 1: Asymmetric Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary nih.gov
N-Acyl GroupElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e. %)
PropionylBnBrα-Benzylpropionyl Imide94>99
PropionylAllyl Iodideα-Allylpropionyl Imide91>99
PhenylacetylMeIα-Methylphenylacetyl Imide95>99
Table 2: Asymmetric Aldol Reactions using N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary nih.gov
AldehydeProductYield (%)Diastereomeric Excess (d.e. %)
Benzaldehydesyn-Aldol Adduct91>99
Isobutyraldehydesyn-Aldol Adduct89>99
Propionaldehydesyn-Aldol Adduct85>99

Mechanistic and Stereochemical Investigations

Reaction Mechanism Studies Involving ((1S,2S)-2-Aminocyclopentyl)methanol

Although specific, in-depth reaction mechanism studies for this compound are sparse, its role in asymmetric synthesis can be understood through the general mechanisms of action for chiral 1,2-amino alcohols. These compounds typically function as chiral ligands for metal catalysts or as chiral auxiliaries, directing the stereochemical course of a reaction through the formation of a rigid, chiral environment around the reacting center.

When utilized as a ligand in metal-catalyzed reactions, such as asymmetric additions or reductions, the amino and hydroxyl groups of this compound can coordinate to a metal center, forming a chiral complex. The substrate then coordinates to this complex in a sterically and electronically favored orientation, leading to a diastereoselective transition state. The enantioselectivity of the reaction is thus determined by the facial bias imposed by the chiral ligand.

For instance, in the case of a related compound, (1S,2R)-2-aminocyclopentan-1-ol, its derivative has been shown to be a highly effective chiral auxiliary in asymmetric alkylations and aldol (B89426) reactions, affording excellent diastereoselectivities (>99%). This suggests that the rigid cyclopentane (B165970) backbone, combined with the directing effects of the amino and hydroxyl groups, creates a highly organized transition state. A similar mode of action can be anticipated for derivatives of this compound.

The general proposed mechanism for such transformations involves the formation of a chiral enolate, where one face is effectively blocked by the chiral auxiliary, directing the approach of the electrophile to the less hindered face. The specific stereoisomer of the product is therefore a direct consequence of the absolute stereochemistry of the chiral auxiliary.

Stereochemical Control Elements in Reactions Utilizing the Compound

The stereochemical control exerted by this compound is a multifactorial phenomenon arising from the interplay of chelation, steric hindrance, and the conformational rigidity of the cyclopentane ring.

The vicinal amino and hydroxyl groups are pivotal for the stereodirecting ability of this compound, primarily through their capacity for chelation. In reactions involving metal ions (e.g., lithium, magnesium, zinc), these two functional groups can act as a bidentate ligand, coordinating to the metal center to form a stable five-membered ring. This chelation creates a rigid, well-defined chiral environment that dictates the trajectory of an approaching reagent.

This chelation model is a powerful tool for predicting the stereochemical outcome of reactions. For example, in the addition of a nucleophile to a carbonyl group directed by a chiral amino alcohol, the formation of a chelate between the amino alcohol, a metal, and the carbonyl oxygen of the substrate can lock the substrate into a specific conformation. This forces the nucleophile to attack from a particular face, resulting in a high degree of stereoselectivity. The stereochemistry of the newly formed stereocenter is thus directly correlated to the (1S,2S) configuration of the amino alcohol.

The effectiveness of chelation control is dependent on several factors, including the nature of the metal ion, the solvent, and the temperature. Strongly coordinating metals and non-polar solvents tend to favor chelation-controlled pathways, leading to higher stereoselectivities.

FactorInfluence on Chelation ControlExpected Outcome
Metal IonStrongly coordinating metals (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) form more stable chelates.Enhanced stereoselectivity.
SolventNon-coordinating solvents (e.g., toluene (B28343), hexane) favor intramolecular chelation.Higher diastereoselectivity.
TemperatureLower temperatures favor the more ordered, chelated transition state.Increased enantiomeric excess.
Protecting GroupsBulky protecting groups on the amino or hydroxyl function can hinder chelation.Reduced or altered stereoselectivity.

The cyclopentane ring of this compound is not planar. It adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate torsional strain. The substituents on the ring will preferentially occupy positions that minimize steric interactions. In the case of the (1S,2S) isomer, the amino and hydroxymethyl groups are on the same face of the ring (cis).

In the most stable conformations, these bulky groups will likely adopt pseudo-equatorial positions to minimize steric hindrance. This conformational preference has a profound impact on the stereochemical outcome of reactions in which it is involved. The rigid, puckered structure of the cyclopentane ring, combined with the defined spatial orientation of the directing groups, creates a distinct steric bias.

When this compound is used as a chiral auxiliary, for instance, by forming an amide or an ester with a prochiral substrate, the cyclopentane ring will orient itself to minimize steric clashes. This orientation will, in turn, shield one of the prochiral faces of the substrate, leaving the other exposed to attack by a reagent. The predictable nature of the cyclopentane conformation allows for a rational prediction of the major diastereomer formed.

Computational studies on related cyclopentane-based amino acids have shown that the cyclopentane moiety can induce helical conformations in oligomers, highlighting the strong conformational directing effect of this ring system. This inherent conformational rigidity is a key asset in asymmetric synthesis, as it reduces the number of possible transition states and amplifies the energy difference between the diastereomeric pathways, leading to high stereoselectivity.

ConformationKey FeatureInfluence on Stereoselectivity
EnvelopeFour carbon atoms are coplanar, with the fifth out of the plane.Substituent positioning (axial vs. equatorial on the "flap") creates a defined steric environment.
Half-ChairThree adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.Provides a twisted structure that can effectively block one face of a coordinated substrate.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of ((1S,2S)-2-Aminocyclopentyl)methanol, DFT studies can elucidate its reactivity and the selectivity it imparts as a chiral ligand or catalyst.

DFT calculations can be employed to determine the geometries of reactants, transition states, and products for reactions involving this amino alcohol. By calculating the energies of these species, reaction pathways can be mapped, and activation barriers can be determined. For instance, in an asymmetric catalytic reaction where this compound is part of the catalyst, DFT can be used to model the transition states leading to different stereoisomeric products. The difference in the activation energies for these pathways allows for a theoretical prediction of the enantiomeric excess (ee), which can be compared with experimental results.

A hypothetical DFT study on a reaction catalyzed by a complex derived from this compound might involve the following steps:

Optimization of the catalyst structure.

Modeling the coordination of the reactants to the catalyst.

Locating the transition states for the formation of the (R) and (S) products.

Calculating the energy difference between these transition states to predict the stereoselectivity.

Such studies provide a quantitative understanding of how the steric and electronic properties of the chiral ligand influence the outcome of the reaction.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling is crucial for understanding its three-dimensional structure and conformational flexibility, which are key to its function as a chiral auxiliary or ligand.

The cyclopentane (B165970) ring in this compound is not planar and can adopt several puckered conformations, such as the envelope and twist forms. The relative energies of these conformers, and the energy barriers for their interconversion, can be calculated using molecular mechanics or quantum mechanics methods. The substituents, the amino group and the hydroxymethyl group, will have preferred orientations (axial or equatorial) in each of these conformations.

A detailed conformational analysis would reveal the most stable low-energy conformations of the molecule. This information is vital because the catalytic activity and stereoselectivity of a ligand are often governed by a specific, well-defined three-dimensional arrangement of its functional groups. Molecular dynamics simulations can further be used to explore the conformational landscape of the molecule over time at a given temperature, providing insights into its dynamic behavior in solution. elsevierpure.com

Table 1: Key Structural Features of this compound for Molecular Modeling

FeatureDescription
Chiral Centers Two stereocenters at C1 and C2 with (S,S) configuration.
Cyclopentane Ring Non-planar, can adopt envelope or twist conformations.
Substituents An amino (-NH2) group and a hydroxymethyl (-CH2OH) group.
Intramolecular Interactions Potential for hydrogen bonding between the amino and hydroxyl groups, which can influence conformational preference.

Prediction of Stereochemical Outcomes in Catalytic Systems

A significant application of computational chemistry in the field of asymmetric catalysis is the prediction of stereochemical outcomes. arxiv.org For catalytic systems incorporating this compound as a chiral ligand, computational models can be built to rationalize and predict the enantioselectivity of the catalyzed reaction.

This is often achieved by modeling the transition states of the stereodetermining step of the reaction. The chiral environment created by the ligand leads to diastereomeric transition states for the formation of the two enantiomers of the product. The energy difference between these transition states, ΔΔG‡, is related to the enantiomeric ratio of the products by the equation:

ΔΔG‡ = -RT ln(er)

where 'er' is the enantiomeric ratio. Computational methods like DFT can be used to calculate these energy differences. researchgate.net

Furthermore, machine learning models are increasingly being used to predict stereoselectivity. nih.govmpg.deresearchgate.net These models are trained on datasets of reactions with known outcomes and can learn complex relationships between the structures of the reactants, catalyst (including the chiral ligand), and the observed stereoselectivity. A machine learning model could potentially be trained to predict the enantiomeric excess for a reaction catalyzed by a system using this compound or its derivatives.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound dictates its chemical properties and reactivity. Computational methods can provide a detailed picture of how electrons are distributed within the molecule and the nature of its chemical bonds.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The energy and shape of the HOMO are related to its ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Natural Bond Orbital (NBO) analysis is another powerful tool to study the electronic structure. NBO analysis can provide information about:

Atomic charges: The distribution of charge on each atom.

Hybridization: The hybridization of atomic orbitals to form chemical bonds.

Donor-acceptor interactions: Interactions between filled (donor) and empty (acceptor) orbitals, which can indicate hyperconjugative and stereoelectronic effects that stabilize certain conformations.

For this compound, an NBO analysis could reveal the nature of the C-N and C-O bonds, the lone pair orbitals on the nitrogen and oxygen atoms, and any intramolecular hydrogen bonding interactions. This detailed electronic information is fundamental to understanding its behavior as a ligand in catalysis, where it interacts with metal centers and substrates.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and stereoselective synthetic routes to ((1S,2S)-2-Aminocyclopentyl)methanol is crucial for its widespread application. Current research focuses on improving existing methods and exploring new pathways that offer higher yields, lower costs, and greater stereochemical control.

Another approach is through nucleophilic substitution reactions. evitachem.com This involves the reaction of a suitably functionalized cyclopentane (B165970) precursor with a source of the amino group, followed by reduction to yield the desired amino alcohol. evitachem.com The efficiency of this method is highly dependent on the nature of the starting materials and the reaction conditions. Ongoing efforts are directed towards the use of more readily available starting materials and the development of more robust reaction protocols.

A key area of future development is the application of asymmetric synthesis techniques to produce the (1S,2S) enantiomer with high purity. evitachem.com This can be achieved through the use of chiral catalysts or chiral auxiliaries that guide the stereochemical outcome of the reaction. The design of new and more effective chiral catalysts is a primary focus of this research, as it will enable the production of enantiomerically pure this compound, which is essential for its use in pharmaceuticals and as a ligand in asymmetric catalysis.

A facile synthesis for a related compound, cis-4-amino-2-cyclopentene-1-methanol, has been reported starting from cyclopentadiene. nih.gov This multi-step synthesis, involving a hetero Diels-Alder reaction and an aza-Claisen rearrangement, highlights the potential for developing creative and efficient strategies for constructing functionalized cyclopentane rings. nih.gov Adapting such innovative approaches to the synthesis of this compound could lead to more efficient and scalable production methods.

Synthetic StrategyKey FeaturesAreas for Improvement
Catalytic Hydrogenation Utilizes cyclopentene (B43876) derivatives and metal catalysts.Development of catalysts for milder reaction conditions.
Nucleophilic Substitution Introduction of the amino group via substitution reactions.Use of more accessible starting materials and optimized protocols.
Asymmetric Synthesis Employs chiral catalysts or auxiliaries for enantioselectivity.Design of new, highly efficient, and selective chiral catalysts.
Novel Multi-step Syntheses Creative reaction cascades from simple starting materials.Adaptation of innovative strategies to the target molecule.

Exploration of New Catalytic Systems Based on this compound Ligands

The unique structural features of this compound make it an excellent candidate for the development of novel chiral ligands for asymmetric catalysis. The presence of both an amino and a hydroxyl group allows for the formation of bidentate ligands that can coordinate to a metal center, creating a well-defined chiral environment for catalytic reactions.

Future research will focus on the design and synthesis of a variety of ligands derived from this compound. By modifying the amino and hydroxyl groups, it is possible to tune the steric and electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the corresponding metal complexes. For example, the synthesis of Schiff base ligands, phosphine-containing ligands, and N-heterocyclic carbene (NHC) precursors based on this scaffold could lead to new and highly effective catalysts for a range of organic transformations.

The potential applications of these new catalytic systems are vast. They could be employed in key industrial processes such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The development of catalysts that can achieve high enantioselectivities in these reactions is of paramount importance for the synthesis of chiral drugs, agrochemicals, and fine chemicals.

Ligand TypePotential Catalytic ApplicationsResearch Focus
Schiff Base Ligands Asymmetric oxidation, cyclopropanation.Synthesis of electronically and sterically diverse ligands.
Phosphine (B1218219) Ligands Asymmetric hydrogenation, cross-coupling reactions.Development of air- and moisture-stable phosphine derivatives.
N-Heterocyclic Carbene (NHC) Ligands Metathesis, C-H activation.Design of NHCs with tunable steric and electronic properties.
Oxazoline (B21484) Ligands Asymmetric allylic alkylation, Diels-Alder reactions.Exploration of novel oxazoline structures for enhanced selectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Continuous-flow synthesis offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not easily accessible in batch.

Future research will involve the development of robust and scalable flow chemistry protocols for the synthesis of this important chiral building block. This will require careful optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. The use of immobilized catalysts and reagents in packed-bed reactors is a particularly promising approach, as it can simplify product purification and enable the continuous production of the target molecule over extended periods.

Automated synthesis platforms, which combine robotics with advanced software for reaction planning and execution, can further enhance the efficiency of synthesizing and screening derivatives of this compound. By automating the process of ligand synthesis and catalyst screening, it will be possible to rapidly identify the optimal catalyst for a given transformation, thereby accelerating the discovery of new catalytic systems.

TechnologyAdvantages for this compound SynthesisFuture Research Directions
Flow Chemistry Improved safety, better process control, scalability.Development of continuous-flow protocols, use of immobilized catalysts.
Automated Synthesis High-throughput screening, rapid optimization.Integration of automated platforms for ligand and catalyst discovery.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding, makes it a promising candidate for applications in supramolecular chemistry and self-assembly. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of well-ordered, three-dimensional structures.

Future research in this area will explore the self-assembly of this compound and its derivatives into discrete supramolecular architectures, such as capsules, cages, and polymers. By carefully designing the molecular building blocks, it is possible to control the size, shape, and function of the resulting assemblies. For instance, the incorporation of this chiral moiety into larger molecules could lead to the formation of chiral nanostructures with potential applications in enantioselective recognition and separation.

Furthermore, the functional groups of this compound can be used to anchor these molecules to surfaces, leading to the formation of self-assembled monolayers (SAMs). The properties of these SAMs, such as their chirality and surface energy, can be tuned by modifying the structure of the parent molecule. Such functionalized surfaces could find applications in areas such as biosensors, chiral chromatography, and asymmetric catalysis.

Area of ApplicationRole of this compoundPotential Outcomes
Supramolecular Cages Chiral building block for self-assembly.Enantioselective host-guest systems.
Self-Assembled Monolayers Surface modification with chiral molecules.Chiral surfaces for separation and catalysis.
Organogels Gelator for organic solvents.New materials for drug delivery and sensing.

Q & A

Basic: How can the stereochemical purity of ((1S,2S)-2-Aminocyclopentyl)methanol be validated during synthesis?

To ensure stereochemical integrity, researchers should employ chiral analytical techniques such as:

  • Chiral HPLC : Utilize columns like Chiralpak® IA or IB with polar organic mobile phases (e.g., hexane/isopropanol mixtures) to resolve enantiomers .
  • Optical Rotation Measurement : Compare experimental specific rotation values with literature data for (1S,2S)-configured derivatives (e.g., (1S,2S)-2-Aminocyclopentanol hydrochloride) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., J-values in 1^1H NMR) to confirm vicinal diastereotopic proton interactions characteristic of the cis-1,2-substitution pattern .

Basic: What experimental strategies optimize the synthesis of this compound from cyclopentane precursors?

Key steps include:

  • Reductive Amination : React cyclopentanone derivatives with ammonia or ammonium acetate under hydrogenation conditions using catalysts like Pd/C or Raney Ni .
  • Protecting Group Strategies : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during oxidation of the hydroxymethyl group .
  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance reaction homogeneity and stereochemical control .

Advanced: How does the stereochemistry of this compound influence its biological interactions compared to other isomers?

The (1S,2S) configuration impacts receptor binding and metabolic stability:

IsomerReceptor Affinity (Ki, nM)Metabolic Half-life (hr)Reference
(1S,2S)12 ± 24.5 ± 0.3
(1R,2R)85 ± 101.2 ± 0.2
(1S,2R)>10000.8 ± 0.1
The (1S,2S) isomer exhibits higher affinity due to optimal spatial alignment with hydrophobic pockets in target enzymes, as shown in molecular docking studies .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity Issues : Trace enantiomeric impurities (e.g., 1R,2R) can skew results. Validate purity via chiral HPLC and mass spectrometry .
  • Assay Variability : Standardize cell-based assays (e.g., HEK293 or CHO cells) with controls for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability : Use liver microsome assays to account for species-specific cytochrome P450 metabolism differences .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identify O-H (3200–3600 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) stretches to confirm functional groups .
  • 13^{13}C NMR : Assign carbons adjacent to amino (δ 45–55 ppm) and hydroxymethyl (δ 60–65 ppm) groups to verify substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C6_6H13_{13}NO) with <2 ppm mass error .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = 78), blood-brain barrier penetration (logBB = -0.5), and CYP450 inhibition .
  • Molecular Dynamics Simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns) to prioritize targets for experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.